molecular formula C16H20N2O6 B5304231 1,2-phenylene di(4-morpholinecarboxylate) CAS No. 510734-16-4

1,2-phenylene di(4-morpholinecarboxylate)

Cat. No. B5304231
CAS RN: 510734-16-4
M. Wt: 336.34 g/mol
InChI Key: NKVVXEAEJMJKMO-UHFFFAOYSA-N
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Description

“1,2-Phenylene di(4-morpholinecarboxylate)” is a chemical compound with the molecular formula C16H20N2O6 . It is also known by other names such as “1,2-Phenylene dimorpholine-4-carboxylate” and "4-Morpholinecarboxylic acid, 1,2-phenylene ester" .


Molecular Structure Analysis

The molecular structure of “1,2-phenylene di(4-morpholinecarboxylate)” is complex, with an average mass of 336.340 Da and a monoisotopic mass of 336.132141 Da .

Scientific Research Applications

Antibacterial Activity

Morpholinecarboxylic acid derivatives have been studied for their antibacterial activity . A series of new 1,2,3-triazolyl methyl ester of morpholine-3-carboxylic acid analogues were designed and synthesized . The compounds were screened for antibacterial activity and showed promising results .

Organic Synthesis

Carboxylic acids, including morpholinecarboxylic acid, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers . They can participate in a variety of organic reactions, such as substitution, elimination, oxidation, and coupling .

Nanotechnology

In nanotechnology, carboxylic acids, including morpholinecarboxylic acid, are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This has applications in the production of polymer nanomaterials .

Polymer Science

In the area of polymer science, carboxylic acids, including morpholinecarboxylic acid, have applications such as monomers, additives, catalysts, etc . They can be used in the synthesis of both synthetic and natural polymers .

Pharmaceutical Applications

Morpholine is a pharmacophore and many of its derivatives possess a broad spectrum of pharmacological activity . For example, it is a building block in the preparation of the antibiotic linezolid and the anticancer agent gefitinib .

Cytotoxicity Studies

Functional derivatives of hydroxamic acids, which can be synthesized from carboxylic acids like morpholinecarboxylic acid, have been studied for their cytotoxicity . These studies are important in the development of new therapeutic agents .

properties

IUPAC Name

[2-(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6/c19-15(17-5-9-21-10-6-17)23-13-3-1-2-4-14(13)24-16(20)18-7-11-22-12-8-18/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVVXEAEJMJKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=CC=C2OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801237896
Record name 4-Morpholinecarboxylic acid, 1,2-phenylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinecarboxylic acid, 1,2-phenylene ester

CAS RN

510734-16-4
Record name 4-Morpholinecarboxylic acid, 1,2-phenylene ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510734-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinecarboxylic acid, 1,2-phenylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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